Abexinostat

Description

This compound has been used in trials studying the treatment of Sarcoma, Lymphoma, Leukemia, Lymphocytic, and Hodgkin Disease, among others. It is a novel, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylase (HDAC) with potential antineoplastic activity.

This compound is an orally bioavailable hydroxamate-based pan-inhibitor of histone deacetylase (HDAC), with potential antineoplastic and radiosensitizing activities. Upon administration, this compound inhibits HDAC, resulting in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling; the selective transcription of tumor suppressor genes; and the tumor suppressor protein-mediated inhibition of tumor cell division and induction of tumor cell apoptosis. In addition, this compound decreases the expression of the DNA-repair protein RAD51, thereby reducing the RAD51 protein, preventing repair of DNA double-strand breaks and increasing sensitivity of tumor cells to DNA damaging agents. HDAC, upregulated in many tumor types, is an enzyme that is responsible for the deacetylation of chromatin histone proteins.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.

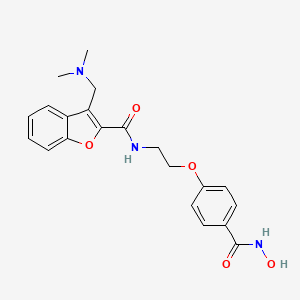

structure in first source

See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(dimethylamino)methyl]-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-24(2)13-17-16-5-3-4-6-18(16)29-19(17)21(26)22-11-12-28-15-9-7-14(8-10-15)20(25)23-27/h3-10,27H,11-13H2,1-2H3,(H,22,26)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUCONCHVWBMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229005 | |

| Record name | Abexinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783355-60-2 | |

| Record name | Abexinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=783355-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abexinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783355602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abexinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12565 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Abexinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylaminomethyl)-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABEXINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYO470654U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Abexinostat's Mechanism of Action in Lymphoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abexinostat (formerly PCI-24781) is an orally bioavailable, broad-spectrum hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical and clinical activity in various hematological malignancies, particularly lymphoma. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in lymphoma, detailing its effects on cellular processes, delineating key signaling pathways, and presenting both preclinical and clinical data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of epigenetic therapies for cancer.

Introduction: The Role of HDACs in Lymphoma

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins. In the context of chromatin, this deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression. Dysregulation of HDAC activity is a common feature in many cancers, including lymphoma, where it contributes to the silencing of tumor suppressor genes and the promotion of oncogenic pathways.

Pan-HDAC inhibitors, such as this compound, represent a therapeutic strategy to counteract this aberrant epigenetic landscape. By inhibiting the activity of multiple HDAC enzymes, these agents induce hyperacetylation of histones, leading to a more open and transcriptionally active chromatin state. This, in turn, can reactivate silenced tumor suppressor genes and trigger a cascade of anti-tumor effects.

Core Mechanism of Action of this compound

This compound's primary mechanism of action is the non-selective inhibition of Class I, II, and IV HDAC enzymes. This inhibition leads to the accumulation of acetylated histones, most notably on H3 and H4, and of non-histone proteins such as α-tubulin. The downstream consequences of this hyperacetylation are multifaceted and converge to induce cell cycle arrest, apoptosis, and interfere with DNA damage repair in lymphoma cells.

Induction of Cell Cycle Arrest

A hallmark of this compound's activity is the induction of cell cycle arrest, primarily at the G0/G1 or G2/M phases, in lymphoma cell lines.[1] This is largely mediated by the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).

The induction of p21 by HDAC inhibitors is a complex process that can be both p53-dependent and -independent.[2] In the context of HDAC inhibition, the relaxation of chromatin at the p21 promoter allows for increased binding of transcription factors such as Sp1 and, in cells with wild-type p53, the tumor suppressor p53.[3][4] HDAC1 and p53 have been shown to be antagonistic regulators of the p21 promoter, with HDAC1 repressing its transcription.[3] By inhibiting HDAC1, this compound relieves this repression, allowing for robust p21 expression.[3]

Induction of Apoptosis

This compound induces apoptosis in lymphoma cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak, Bim, Puma, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). HDAC inhibitors, including this compound, have been shown to shift the balance in favor of apoptosis by upregulating the expression of pro-apoptotic BH3-only proteins such as Bim and Puma, while in some cases downregulating anti-apoptotic proteins like Bcl-xL and Mcl-1.[5][6]

The upregulation of Bim appears to be a critical event, as it can neutralize anti-apoptotic Bcl-2 and Bcl-xL, thereby liberating Bax and Bak to induce mitochondrial outer membrane permeabilization and subsequent caspase activation.[5]

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to their cognate death receptors (e.g., Fas, TRAIL-R1/R2) on the cell surface. HDAC inhibitors have been reported to upregulate the expression of these death receptors, sensitizing cancer cells to apoptosis.[7] Upon ligand binding, the death receptors recruit the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8. Active caspase-8 can then directly activate downstream effector caspases, such as caspase-3, or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

Impairment of DNA Damage Repair

This compound has been shown to interfere with DNA damage repair pathways, particularly homologous recombination (HR). This is achieved through the transcriptional downregulation of key HR proteins, most notably RAD51.[8][9] The reduction in RAD51 protein levels compromises the cell's ability to repair DNA double-strand breaks, leading to an accumulation of DNA damage and potentiation of apoptosis. This mechanism also provides a rationale for combining this compound with DNA-damaging agents. The downregulation of RAD51 by HDAC inhibitors is thought to be mediated through the modulation of transcription factors that regulate its expression.[10]

Preclinical and Clinical Data

Preclinical Activity

In preclinical studies, this compound has demonstrated potent anti-proliferative activity across a range of lymphoma cell lines.

| Cell Line (Lymphoma Subtype) | IC50 (nM) | Reference |

| Diffuse Large B-cell Lymphoma (DLBCL) | ||

| DoHH2 (GCB-DLBCL) | <20 (ITF-A) | [1][11] |

| TMD8 (ABC-DLBCL) | <50 (ITF-B) | [1][11] |

| U2932 (ABC-DLBCL) | >50 (ITF-B) | [1] |

| Mantle Cell Lymphoma (MCL) | ~34 (median, ITF-B) | [1] |

| Splenic Marginal Zone Lymphoma (SMZL) | ~34 (median, ITF-B) | [1] |

| T-cell Lymphoma | ||

| HUT78 (CTCL) | Not specified | [12] |

Note: ITF-A and ITF-B are novel hydroxamic acid HDAC inhibitors with similar activity profiles to this compound.

Clinical Efficacy and Safety

This compound has been evaluated in several Phase I and II clinical trials in patients with relapsed or refractory lymphoma, demonstrating notable efficacy, particularly in follicular lymphoma.

| Lymphoma Subtype | Trial Phase | Dosing Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Follicular Lymphoma (FL) | Phase II | 45 mg/m² BID, 7 days on/7 days off | 56.3% (ITT) | 20.5 months | [5][13] |

| Phase II | 80 mg BID, 14 days on/7 days off | 56% | 10.2 months | [10][14] | |

| Phase II | 80 mg BID, 7 days on/7 days off | 67.1% | 13.77 months | [11][15] | |

| Mantle Cell Lymphoma (MCL) | Phase II | 45 mg/m² BID, 7 days on/7 days off | 21.4% (ITT) | 3.9 months | [5][13] |

| Phase II | 80 mg BID, 14 days on/7 days off | 15% | Not Reported | [10][14] | |

| Diffuse Large B-cell Lymphoma (DLBCL) | Phase II | 80 mg BID, 14 days on/7 days off | 31% | Not Reported | [10][14] |

| T-cell Lymphoma (TCL) | Phase II | 80 mg BID, 14 days on/7 days off | 40% | Not Reported | [10][14] |

BID: twice daily; ITT: intent-to-treat

The most common treatment-related adverse events observed in clinical trials with this compound include thrombocytopenia, neutropenia, anemia, fatigue, nausea, and diarrhea.[10][11][13] Different dosing schedules have been explored to manage toxicities while maintaining efficacy.[10][13]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

Histone Acetylation Assay

Objective: To quantify the level of histone acetylation in cells treated with this compound.

Methodology (ELISA-based):

-

Cell Lysis and Histone Extraction: Lyse lymphoma cells and extract histones using a commercially available histone extraction kit or standard acid extraction protocols.

-

Coating: Coat a 96-well plate with an antibody specific for the histone of interest (e.g., Histone H3).

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

-

Sample Incubation: Add the extracted histone samples to the wells and incubate to allow binding to the capture antibody.

-

Detection Antibody: Add a detection antibody that specifically recognizes the acetylated form of the histone (e.g., anti-acetyl-Histone H3).

-

Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the detection antibody.

-

Substrate and Detection: Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of acetylated histone.

Western Blot for Acetylated Tubulin

Objective: To detect and quantify the levels of acetylated α-tubulin in lymphoma cells following treatment with this compound.

Methodology:

-

Protein Extraction: Lyse treated and untreated lymphoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total α-tubulin or a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the acetylated tubulin signal to the total tubulin or loading control signal.

Caspase Activity Assay

Objective: To measure the activity of caspases (e.g., caspase-3, -8, -9) in lymphoma cells undergoing apoptosis induced by this compound.

Methodology (Fluorometric):

-

Cell Lysis: Lyse treated and untreated cells in a specific caspase lysis buffer.

-

Substrate Incubation: Add a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3) to the cell lysates in a 96-well plate.

-

Incubation: Incubate the plate at 37°C to allow the active caspases to cleave the substrate.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer. The fluorescence intensity is proportional to the caspase activity.

-

Normalization: Normalize the fluorescence signal to the protein concentration of the cell lysate.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.

Methodology:

-

Cell Harvest and Fixation: Harvest lymphoma cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Store at -20°C overnight or longer.

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash with phosphate-buffered saline (PBS).

-

RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by propidium iodide.

-

DNA Staining: Add a DNA-staining dye, such as propidium iodide (PI) or DAPI, to the cells and incubate in the dark for at least 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent pan-HDAC inhibitor with a well-defined mechanism of action in lymphoma. By inducing histone hyperacetylation, it reactivates silenced tumor suppressor genes and triggers a cascade of anti-tumor effects, including cell cycle arrest and apoptosis, and impairs DNA damage repair. The clinical activity of this compound, particularly in follicular lymphoma, underscores the therapeutic potential of targeting epigenetic dysregulation in hematological malignancies. Further research into rational combination strategies and the identification of predictive biomarkers will be crucial for optimizing the clinical application of this compound and other HDAC inhibitors in the treatment of lymphoma.

References

- 1. oncotarget.com [oncotarget.com]

- 2. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Tumor Suppressor p53 and Histone Deacetylase 1 Are Antagonistic Regulators of the Cyclin-Dependent Kinase Inhibitor p21/WAF1/CIP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bim Upregulation by Histone Deacetylase Inhibitors Mediates Interactions with the Bcl-2 Antagonist ABT-737: Evidence for Distinct Roles for Bcl-2, Bcl-xL, and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone Deacetylase Inhibitors Interrupt HSP90•RASGRP1 and HSP90•CRAF Interactions to Upregulate BIM and Circumvent Drug Resistance in Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HDAC inhibitors overcome immunotherapy resistance in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HDAC inhibitor PCI-24781 decreases RAD51 expression and inhibits homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HDAC inhibitor PCI-24781 decreases RAD51 expression and inhibits homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone deacetylases 1 and 2 cooperate in regulating BRCA1, CHK1, and RAD51 expression in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel HDAC inhibitors exhibit pre-clinical efficacy in lymphoma models and point to the importance of CDKN1A expression levels in mediating their anti-tumor response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of CTCL cell lines reveals important differences between mycosis fungoides/Sézary syndrome vs. HTLV-1+ leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Safety and efficacy of this compound, a pan-histone deacetylase inhibitor, in non-Hodgkin lymphoma and chronic lymphocytic leukemia: results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Abexinostat: A Technical Guide to HDAC Isoform Selectivity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abexinostat (also known as PCI-24781) is a novel, orally bioavailable, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in both preclinical and clinical settings. As a member of the hydroxamic acid class of HDAC inhibitors, this compound exerts its therapeutic effects by altering the acetylation status of histones and other non-histone proteins, leading to changes in gene expression, cell cycle arrest, and apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound's target HDAC isoforms, its selectivity profile, and the key signaling pathways it modulates.

Target HDAC Isoforms and Selectivity

This compound is characterized as a pan-HDAC inhibitor, exhibiting activity against multiple HDAC isoforms. Its primary target is HDAC1, but it also demonstrates potent inhibition of other Class I and Class IIb HDACs.[1][2] The selectivity profile of this compound is crucial for understanding its broad anti-cancer activity and potential therapeutic applications.

Quantitative Inhibition Data

The inhibitory activity of this compound against various HDAC isoforms has been quantified using in vitro enzymatic assays. The following tables summarize the available inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for this compound.

| HDAC Isoform | Inhibition Constant (Ki) (nM) | Reference |

| HDAC1 | 7 | [2] |

| HDAC2 | Modest Potency | [2] |

| HDAC3 | Modest Potency | [2] |

| HDAC6 | Modest Potency | [2] |

| HDAC10 | Modest Potency | [2] |

| HDAC Isoform | IC50 (µM) | Reference |

| HDAC10 | 0.007943 | [2] |

Mechanism of Action: Key Signaling Pathways

The anti-tumor effects of this compound are mediated through the modulation of key cellular signaling pathways that control gene expression, DNA damage repair, and cell cycle progression.

Histone Hyperacetylation and Chromatin Remodeling

The fundamental mechanism of action of this compound involves the inhibition of HDAC enzymes. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcriptional activation of previously silenced genes, including tumor suppressor genes.

Figure 1: Mechanism of this compound-induced histone hyperacetylation and chromatin remodeling.

Downregulation of RAD51 and Inhibition of Homologous Recombination

A critical aspect of this compound's mechanism of action is its ability to downregulate the expression of RAD51, a key protein involved in the homologous recombination (HR) pathway of DNA double-strand break repair.[1][6] By inhibiting HDACs, this compound leads to the transcriptional repression of the RAD51 gene.[1][6] This impairment of DNA repair sensitizes cancer cells to DNA damaging agents and can induce synthetic lethality in tumors with deficiencies in other DNA repair pathways.

Figure 2: this compound-mediated downregulation of RAD51 and inhibition of homologous recombination.

Upregulation of p21 and Cell Cycle Arrest

This compound has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[7][8] The upregulation of p21 is, at least in part, dependent on the tumor suppressor protein p53.[7][8] HDAC inhibition can lead to the acetylation and stabilization of p53, enhancing its transcriptional activity. Activated p53 then binds to the promoter of the p21 gene, leading to its transcription. The resulting p21 protein inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest, typically at the G1/S and G2/M checkpoints.

References

- 1. HDAC inhibitor PCI-24781 decreases RAD51 expression and inhibits homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Histone deacetylases 1 and 2 cooperate in regulating BRCA1, CHK1, and RAD51 expression in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.bio-techne.com [resources.bio-techne.com]

- 6. HDAC inhibitor PCI-24781 decreases RAD51 expression and inhibits homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thrombocytopenia induced by the histone deacetylase inhibitor this compound involves p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Oral Abexinostat: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abexinostat (formerly PCI-24781) is an orally bioavailable, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylases (HDACs) that has been investigated for the treatment of various hematologic malignancies and solid tumors.[1][2][3][4] As a pan-HDAC inhibitor, this compound targets multiple HDAC isoforms, leading to the accumulation of acetylated histones and other proteins, which in turn modulates gene expression to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[1][5][6] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of oral this compound, summarizing key data from clinical and preclinical studies.

Pharmacodynamics: Mechanism of Action and Cellular Effects

This compound exerts its anticancer effects by inhibiting the enzymatic activity of histone deacetylases.[1] HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1][5] By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in regulating cell fate.[1]

The downstream effects of HDAC inhibition by this compound are multifaceted and include:

-

Induction of p21: Leading to cell cycle arrest.[3]

-

Induction of Apoptosis: Mediated through caspase-8 and the Fas-associated death domain, and associated with an increase in reactive oxygen species.[2][7]

-

Inhibition of DNA Repair: this compound has been shown to decrease the expression of RAD51, a key protein in homologous recombination repair of DNA double-strand breaks.[2][6] This property suggests potential for synergy with DNA-damaging agents.

-

Modulation of Angiogenesis and Immune Responses: Further contributing to its anti-tumor activity.[1]

Figure 1: Mechanism of action of this compound.

Pharmacokinetics

Oral this compound is rapidly absorbed, with a pharmacokinetic profile that supports twice-daily dosing to maintain concentrations necessary for anti-tumor activity.[4][8]

Absorption and Distribution

-

Tmax: The time to reach maximum plasma concentration (Tmax) is typically observed between 0.5 and 1.0 hours after oral administration.[8][9]

-

Half-life: The terminal elimination half-life (T1/2) of this compound is approximately 2.56 to 8.31 hours.[9] In some studies, the half-life has been more specifically reported as 4 to 5 hours.[2][7]

-

Dosing Schedule: To maintain continuous exposure at concentrations required for efficacy while minimizing peak-related toxicities, a twice-daily dosing schedule with a 4 to 6-hour interval is often employed.[7][8]

Metabolism

This compound is metabolized into two main metabolites, RTP-CC-190623-1 and RTP-CC-190623-2.[9] The exposure to these metabolites also increases in an approximately dose-proportional manner.[9]

Food Effect

The effect of food on the pharmacokinetics of this compound has been investigated. While specific data for this compound is not extensively detailed in the provided results, studies of other HDAC inhibitors have shown that food can have a variable impact on absorption.[10][11] For some oral anticancer agents, administration with a high-fat meal can alter the rate and extent of absorption.[12] In a study with Chinese patients, this compound was administered at least half an hour before or 2 hours after meals.[9]

Quantitative Pharmacokinetic Data

| Parameter | Value | Population | Study Reference |

| Tmax (median) | 0.5 - 1.0 hours | Relapsed/refractory B cell NHL | [9] |

| T1/2 (median) | 2.56 - 8.31 hours | Relapsed/refractory B cell NHL | [9] |

| T1/2 (approximate) | 4 - 5 hours | Relapsed/refractory lymphoma | [2][7] |

Table 1: Summary of Key Pharmacokinetic Parameters of Oral this compound.

Quantitative Pharmacodynamic Data

A key pharmacodynamic marker for this compound is the level of histone acetylation in peripheral blood mononuclear cells (PBMCs).

| Dose Level | Observation | Population | Study Reference |

| 30 mg/m² BID | Maximal inhibition of HDAC activity | Metastatic sarcoma | [13] |

| 45 mg/m² BID | 84% of patients had a ≥2-fold increase from baseline in PBMC histone H4 acetylation | Advanced solid tumors | [14] |

| 45 mg/m² BID | Increased levels of acetylated tubulin observed post-dose vs. pre-dose | Relapsed/refractory lymphoma | [7] |

| 60 mg/m² BID | Significant increases in normalized acetylated tubulin (mean fold-increase of 1.46) | Relapsed/refractory lymphoma | [7] |

Table 2: Summary of Pharmacodynamic Effects of Oral this compound.

Experimental Protocols

Phase 1 Dose-Escalation Study in Relapsed/Refractory B-cell NHL

-

Objective: To determine the safety, pharmacokinetics, and efficacy of this compound in Chinese patients with relapsed/refractory B-cell non-Hodgkin lymphoma.[9]

-

Study Design: A 3+3 dose-escalation design was used with dose levels of 40 mg, 60 mg, and 80 mg administered orally twice daily (BID) with a 4-hour interval.[9] Treatment was given for seven consecutive days followed by a 7-day drug-free period in 28-day cycles.[9]

-

Pharmacokinetic Sampling: Blood samples for PK analysis were collected at specified time points after dosing.[9]

-

Analytical Method: Plasma concentrations of this compound and its metabolites were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a standard for such studies.[14][15]

Pharmacodynamic Assessment in Advanced Solid Tumors

-

Objective: To evaluate the on-target effect of this compound.[14]

-

Methodology: Peripheral blood mononuclear cells (PBMCs) were collected from patients at baseline and after initiation of this compound.[14]

-

Assay: Histone H4 acetylation levels in PBMCs were assessed to measure the biological activity of this compound.[14]

Figure 2: A typical workflow for a Phase 1 clinical trial of this compound.

Dose and Schedule-Dependent Effects

Clinical studies have explored various dosing schedules to optimize the therapeutic index of this compound. The most common adverse events are hematologic, particularly thrombocytopenia and neutropenia.[2][16] Different schedules have been investigated to mitigate these side effects while maintaining efficacy.

-

5 days on / 2 days off: This schedule was used in some early studies.[2]

-

4 days on / 3 days off: This schedule was found to be associated with a smaller decrease in platelet count, allowing for higher dose administration.[2]

-

7 days on / 7 days off: This intermittent schedule has also been evaluated and was the basis for the recommended Phase 2 dose in some studies.[7][9]

The maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) have varied across studies depending on the patient population, combination therapies, and dosing schedule. For instance, in a study of relapsed/refractory B-cell NHL in Chinese patients, the RP2D was determined to be 80 mg BID on a "one week on, one week off" schedule.[9][17] In combination with radiotherapy for advanced solid tumors, the MTD was 105 mg/m² BID with an RP2D of 90 mg/m² BID on a 4 days on/3 days off schedule.[2]

Conclusion

Oral this compound is a pan-HDAC inhibitor with a pharmacokinetic profile characterized by rapid absorption and a relatively short half-life, necessitating twice-daily dosing to maintain therapeutic concentrations. Its pharmacodynamic effects are evident through increased histone acetylation in patient-derived PBMCs, confirming on-target activity. Various dosing schedules have been explored to optimize its safety and efficacy, with intermittent dosing strategies showing promise in mitigating hematologic toxicities. The data summarized in this guide provide a foundational understanding of the clinical pharmacology of this compound for professionals involved in oncology drug development and research. Further investigations, including drug-drug interaction studies and evaluation in diverse patient populations, will continue to refine the clinical application of this agent.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. A phase 1 dose-escalation study of the oral histone deacetylase inhibitor this compound in combination with standard hypofractionated radiotherapy in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. This compound | C21H23N3O5 | CID 11749858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Safety and efficacy of this compound, a pan-histone deacetylase inhibitor, in non-Hodgkin lymphoma and chronic lymphocytic leukemia: results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, pharmacokinetics, and efficacy of this compound, an novel histone deacetylase inhibitor, in Chinese patients with relapsed/refractory B cell non-Hodgkin lymphoma: a Phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Randomized Trial of Food Effect on Pharmacokinetic Parameters of ABX464 Administered Orally to Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of food on the bioavailability of panobinostat, an orally active pan-histone deacetylase inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. Phase 1 study of oral this compound, a histone deacetylase inhibitor, in combination with doxorubicin in patients with metastatic sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibiting Histone Deacetylase as a Means to Reverse Resistance to Angiogenesis Inhibitors: Phase I Study of this compound Plus Pazopanib in Advanced Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of an UPLC-MS/MS method for quantitative analysis of this compound levels in rat plasma and application of pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Safety, pharmacokinetics, and efficacy of this compound, an novel histone deacetylase inhibitor, in Chinese patients with relapsed/refractory B cell non-Hodgkin lymphoma: a Phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

Abexinostat in DMSO: A Technical Guide to Solubility and Stability for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility and stability of a compound in its primary solvent is paramount for ensuring the accuracy and reproducibility of experimental results. This technical guide provides an in-depth analysis of the solubility and stability of Abexinostat, a potent pan-histone deacetylase (HDAC) inhibitor, in dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo studies.

This compound: A Profile

This compound (also known as PCI-24781) is a novel, broad-spectrum hydroxamic acid-based inhibitor of HDACs with potential antineoplastic activity.[1] It targets a range of HDAC enzymes, leading to the accumulation of acetylated histones, chromatin remodeling, and the selective transcription of tumor suppressor genes.[1] These actions ultimately inhibit tumor cell division and induce apoptosis.[1] Given its mechanism of action, this compound is a compound of significant interest in cancer research.

Solubility of this compound in DMSO

The solubility of a compound is a critical parameter for the preparation of stock solutions and for ensuring that the compound remains in solution at the desired concentrations during experiments. The reported solubility of this compound in DMSO varies across different suppliers, which can be attributed to several factors including the method of solubility determination (kinetic vs. thermodynamic), the purity of the compound, and the water content of the DMSO.

Table 1: Reported Solubility of this compound in DMSO

| Supplier/Source | Reported Solubility | Molar Concentration (mM) | Notes |

| Selleck Chemicals | 80 mg/mL[2][3] | 201.29 | |

| Cayman Chemical | 30 mg/mL[4] | 75.48 | |

| TargetMol | 3.97 mg/mL[5] | 9.99 | Sonication is recommended. |

| Sigma-Aldrich | 2 mg/mL[6] | 5.03 | Warmed to clear. |

Factors Influencing Solubility Discrepancies:

-

Kinetic vs. Thermodynamic Solubility: Kinetic solubility refers to the concentration of a compound that dissolves in a solvent under specific, often rapid, conditions, and it is the measurement typically provided on supplier data sheets.[1][6][7] Thermodynamic solubility, on the other hand, is the true equilibrium solubility, which is determined over a longer period and is generally lower than the kinetic solubility.[7] The different reported values may reflect these distinct measurement approaches.

-

Water Content in DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[2] The presence of water in DMSO can significantly reduce the solubility of many organic compounds.[8] It is crucial to use anhydrous or low-water content DMSO to achieve maximal solubility.

-

Solid Form of the Compound: The crystalline structure of a compound can affect its solubility. Different batches of a compound may have different crystalline forms, leading to variations in solubility.

-

Temperature and Dissolution Method: As noted by some suppliers, warming the solution or using sonication can aid in the dissolution of this compound in DMSO.[5][6]

Stability of this compound in DMSO

Table 2: Recommended Storage Conditions for this compound in DMSO

| Storage Temperature | Duration | Source |

| -20°C | 1 month | [2] |

| -80°C | 1 year | [2] |

Key Considerations for Stability:

-

Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can potentially lead to compound degradation. A study on the stability of a diverse set of compounds in DMSO found no significant loss after 11 freeze-thaw cycles.[9] However, it is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

-

Water Content: The presence of water in DMSO can be a more significant factor in compound degradation than oxygen.[9] Therefore, using anhydrous DMSO and minimizing exposure to atmospheric moisture is critical for long-term stability.

-

Light Exposure: While not specifically documented for this compound, many organic compounds are sensitive to light. It is advisable to store stock solutions in amber vials or otherwise protected from light.

-

Temperature: Storing stock solutions at low temperatures (-20°C or -80°C) is the standard recommendation to slow down potential degradation processes.

Experimental Protocols

This section outlines detailed methodologies for determining the solubility and stability of a compound like this compound in DMSO.

Solubility Determination

4.1.1. Kinetic Solubility Assay (Nephelometry)

This high-throughput method assesses the concentration at which a compound precipitates from a solution when diluted from a DMSO stock into an aqueous buffer.

References

- 1. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. inventivapharma.com [inventivapharma.com]

- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Effects of Abexinostat on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abexinostat (formerly PCI-24781) is a potent, orally available, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in both preclinical and clinical settings.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[3] The aberrant expression and function of HDACs are implicated in the pathogenesis of various cancers, making them a compelling target for therapeutic intervention.[4] this compound works by inhibiting a broad spectrum of HDAC enzymes, leading to the accumulation of acetylated histones.[1][3] This hyperacetylation results in a more relaxed chromatin structure, facilitating the transcription of critical genes involved in cell cycle arrest, apoptosis, and tumor suppression, thereby exerting its anti-neoplastic effects.[1][4] This technical guide provides an in-depth overview of the in vitro effects of this compound, focusing on its impact on histone acetylation, and presents relevant quantitative data and detailed experimental protocols.

Quantitative Data on this compound's In Vitro Activity

The efficacy of this compound has been quantified through various in vitro assays, determining its inhibitory concentration against specific HDAC isozymes and its growth-inhibitory effects on a range of cancer cell lines.

Table 1: Inhibitory Activity of this compound against HDAC Isozymes

This compound is characterized as a broad-spectrum or pan-HDAC inhibitor, demonstrating potent activity against multiple HDAC isozymes in the nanomolar range.[3]

| HDAC Isozyme | Reported Inhibition | Citation |

| HDAC1 | Nanomolar range | [3] |

| HDAC2 | Nanomolar range | [3] |

| HDAC3 | Nanomolar range | [3] |

| HDAC6 | Nanomolar range | [3] |

| HDAC8 | Nanomolar range | [3] |

| HDAC10 | Nanomolar range | [3] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

The growth inhibition 50 (GI50) is a measure of a compound's ability to inhibit cell proliferation by 50%. This compound has shown potent anti-proliferative effects across a variety of tumor cell lines.

| Cell Line | Cancer Type | GI50 (µM) | Citation |

| HCT116 | Colon Carcinoma | Dose-dependent activity | [5][6] |

| DLD-1 | Colorectal Adenocarcinoma | Dose-dependent activity | [5][6] |

| Various Tumor Lines | Mixed | 0.15 - 3.09 | [5][6] |

| HUVEC | Endothelial Cells | 0.43 | [5][6] |

Table 3: Effects of this compound on Protein Acetylation

Treatment with this compound leads to a measurable, dose-dependent increase in the acetylation of both histone and non-histone proteins.

| Cell Line / Sample | Protein | Observed Effect | Citation |

| HCT116, DLD-1 | Acetylated Histones, Acetylated Tubulin | Dose-dependent accumulation | [5][6] |

| Breast Cancer Cell Lines | Acetylated Histone H3, Acetylated α-tubulin | Significant increase after 24h exposure | [7] |

| Patient PBMCs | Histone H4 Acetylation | ≥ 2-fold increase from baseline in 84% of patients | [8] |

Core Experimental Protocols

Reproducing and building upon existing research requires a thorough understanding of the methodologies employed. The following sections detail the key protocols used to evaluate the in vitro effects of this compound.

HDAC Activity Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs and the inhibitory potency of compounds like this compound in a cell-free system.

Principle: This method is a continuous, trypsin-coupled assay that measures the fluorescence generated when an HDAC enzyme deacetylates a specific substrate. The deacetylated substrate is then cleaved by trypsin, releasing a fluorophore. The rate of fluorescence increase is proportional to the HDAC activity.

-

Reaction Buffer Preparation: Prepare a buffer of 50 mM HEPES, 100 mM KCl, 0.001% Tween 20, and 5% DMSO at pH 7.4. Supplement with bovine serum albumin (BSA) as required for specific isozymes (e.g., 0.01% for HDAC2, 3, 8, 10; 0.05% for HDAC6).

-

Plate Setup: Conduct the assay in a 96-well plate with a final reaction volume of 100 µL.

-

Inhibitor Incubation: Add the specific HDAC isozyme to the reaction buffer. Then, add varying concentrations of this compound and incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add trypsin to a final concentration of 50 nM. Initiate the reaction by adding the fluorogenic substrate, acetyl-Gly-Ala-(N-acetyl-Lys)-AMC, at a final concentration specific to the isozyme (e.g., 25 µM for HDAC1, 3, 6; 50 µM for HDAC2, 10; 100 µM for HDAC8).

-

Fluorescence Measurement: Monitor the reaction in a fluorescence plate reader using an excitation wavelength of 355 nm and a detection wavelength of 460 nm. After an initial 30-minute lag time, measure fluorescence over a 30-minute period.

-

Data Analysis: The rate of increase in fluorescence over time is used as the measure of the reaction rate. Calculate the inhibition constants (Ki) from this data.

Cell Viability and Proliferation Assay (MTS Assay)

This colorimetric assay is used to assess the impact of this compound on the metabolic activity of cell cultures, which serves as an indicator of cell viability and proliferation.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) in a final volume of 100 µL and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., using half-log intervals from 0.0015 µM to 10 µM). Include vehicle-only (e.g., 0.15% DMSO) controls.[5]

-

Incubation: Incubate the cells for a specified duration (e.g., 72 hours).[7]

-

Reagent Addition: Add 20 µL of MTS solution (containing an electron coupling reagent like PES) to each well.

-

Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control. Estimate the GI50 value from a dose-response curve using nonlinear regression.[5]

Western Blotting for Acetylated Histones

Western blotting is a technique used to detect and quantify the levels of specific proteins, such as acetylated histones H3 and H4, in cell lysates following treatment with this compound.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with primary antibodies specific to the target protein (e.g., anti-acetyl-Histone H3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection and quantification.

Detailed Protocol: (General procedure, adapted from[10][11])

-

Cell Treatment and Lysis: Culture and treat cells with various concentrations of this compound for a defined period (e.g., 24 hours).[7] Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and HDAC inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody targeting acetylated histone H3 or H4 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., total Histone H3, actin, or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP) or fluorophore-conjugated secondary antibody.

-

Detection and Imaging: Detect the signal using an appropriate method, such as chemiluminescence for HRP or fluorescence imaging.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the corresponding loading control band to determine the relative change in acetylation.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz DOT language illustrate the core mechanisms of this compound and the standard experimental procedures.

Diagram 1: Mechanism of Action of this compound

Caption: this compound inhibits HDACs, leading to histone hyperacetylation and downstream anti-cancer effects.

Diagram 2: In Vitro Experimental Workflow

Caption: Workflow for assessing this compound's effect on cell viability and histone acetylation in vitro.

Diagram 3: Logical Relationships of this compound's Effectsdot

digraph "Logical_Relationships" { graph [fontname="Arial"]; node [shape=rect, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

abex [label="this compound\nTreatment", fillcolor="#4285F4", fontcolor="#FFFFFF"];

hdac_inhibit [label="Pan-HDAC Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];

acetyl_increase [label="Increased Acetylation", shape=diamond, fillcolor="#FBBC05"]; histone_ac [label="Histone H3/H4", fillcolor="#F1F3F4"]; tubulin_ac [label="α-Tubulin", fillcolor="#F1F3F4"];

gene_exp [label="Altered Gene Expression", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; p21_up [label="p21 Upregulation", fillcolor="#F1F3F4"]; rad51_down [label="RAD51 Downregulation", fillcolor="#F1F3F4"];

outcome [label="Anti-Tumor Outcomes", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; arrest [label="G2/M Cell Cycle Arrest", fillcolor="#FFFFFF"]; apoptosis [label="Apoptosis Induction", fillcolor="#FFFFFF"]; dna_repair [label="Impaired DNA Repair", fillcolor="#FFFFFF"];

abex -> hdac_inhibit; hdac_inhibit -> acetyl_increase;

acetyl_increase -> histone_ac [dir=none]; acetyl_increase -> tubulin_ac [dir=none];

histone_ac -> gene_exp;

gene_exp -> p21_up [dir=none]; gene_exp -> rad51_down [dir=none];

p21_up -> arrest; rad51_down -> dna_repair; gene_exp -> apoptosis;

arrest -> outcome; apoptosis -> outcome; dna_repair -> outcome; }

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Safety and efficacy of this compound, a pan-histone deacetylase inhibitor, in non-Hodgkin lymphoma and chronic lymphocytic leukemia: results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Inhibiting Histone Deacetylase as a Means to Reverse Resistance to Angiogenesis Inhibitors: Phase I Study of this compound Plus Pazopanib in Advanced Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Phase I Study of Oral this compound, a Histone Deacetylase Inhibitor, in Combination with Doxorubicin in Patients with Metastatic Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Abexinostat: A Technical Guide to its Role in Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abexinostat (PCI-24781) is a potent, orally bioavailable, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a range of hematologic and solid tumors.[1][2] Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modulation results in the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced cell cycle arrest and apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action

This compound inhibits a broad spectrum of HDAC isozymes, including HDAC1, 2, 3, 6, 8, and 10, with a particular potency against HDAC1.[3] HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes an "open" chromatin state, facilitating the transcription of genes that regulate critical cellular processes such as cell cycle progression and programmed cell death.[2] The antitumor effects of this compound are primarily attributed to its ability to induce G2/M phase cell cycle arrest and trigger apoptosis through the intrinsic pathway.[3][4]

This compound-Induced Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, predominantly at the G2/M transition, in various cancer cell lines.[3][4] This effect is mediated by the modulation of key cell cycle regulatory proteins.

Quantitative Data: Cell Cycle Distribution

The following table summarizes the effect of this compound on the cell cycle distribution of epithelioid sarcoma cells.

| Cell Line | Treatment (this compound) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| VAESBJ | Control | 45.3 | 35.1 | 19.6 | [4] |

| 0.5 µmol/L (48h) | 20.1 | 15.2 | 64.7 | [4] | |

| 1 µmol/L (48h) | 15.8 | 10.5 | 73.7 | [4] | |

| HS-ES | Control | 55.2 | 28.9 | 15.9 | [4] |

| 0.5 µmol/L (48h) | 35.1 | 20.3 | 44.6 | [4] | |

| 1 µmol/L (48h) | 28.9 | 15.7 | 55.4 | [4] | |

| Epi-544 | Control | 60.1 | 25.4 | 14.5 | [4] |

| 0.5 µmol/L (48h) | 40.2 | 18.9 | 40.9 | [4] | |

| 1 µmol/L (48h) | 33.7 | 14.2 | 52.1 | [4] |

Signaling Pathway of G2/M Arrest

This compound-induced G2/M arrest is primarily mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1).[5] Increased p21 expression leads to the inhibition of the Cyclin B1/Cdc2 complex, a key driver of mitotic entry.[6] The inactivation of this complex prevents the cell from proceeding into mitosis, thereby causing an arrest in the G2 phase.

This compound-Induced Apoptosis

In addition to cell cycle arrest, this compound is a potent inducer of apoptosis in cancer cells.[2] This programmed cell death is primarily initiated through the intrinsic, or mitochondrial, pathway.

Quantitative Data: Apoptosis Induction

The following table summarizes the percentage of apoptotic cells in epithelioid sarcoma cell lines following treatment with this compound, as determined by Annexin V/PI staining.

| Cell Line | Treatment (this compound, 48h) | % Apoptotic Cells (Annexin V positive) | Reference |

| VAESBJ | Control | 5.2 | [4] |

| 1 µmol/L | 28.4 | [4] | |

| HS-ES | Control | 4.8 | [4] |

| 1 µmol/L | 25.1 | [4] | |

| Epi-544 | Control | 6.1 | [4] |

| 1 µmol/L | 22.7 | [4] |

Signaling Pathway of Intrinsic Apoptosis

This compound treatment leads to an increase in reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.[7] This pathway is characterized by the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP allows the release of cytochrome c into the cytoplasm, which then forms the apoptosome complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis, including the cleavage of poly (ADP-ribose) polymerase (PARP).[8][9][10]

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is designed for the analysis of cell cycle distribution in cells treated with this compound.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow Cytometer

Procedure:

-

Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle-treated control.

-

Harvest cells by trypsinization and collect the cell pellet by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS and resuspend the pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS and resuspend the pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12][13]

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometer

Procedure:

-

Culture cells and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect the cell pellet by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Annexin V-FITC is typically detected in the FL1 or FITC channel, and PI in the FL2 or PE channel.

-

Analyze the data to determine the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14][15][16][17]

Conclusion

This compound is a promising anti-cancer agent that exerts its therapeutic effects through the induction of cell cycle arrest and apoptosis. Its ability to modulate the expression of key regulatory proteins through HDAC inhibition highlights the potential of epigenetic therapies in oncology. The quantitative data and detailed protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this compound and to explore its clinical applications in a variety of malignancies. Further research into the intricate signaling networks affected by this compound will continue to elucidate its full therapeutic potential.

References

- 1. Phase I Study of Oral this compound, a Histone Deacetylase Inhibitor, in Combination with Doxorubicin in Patients with Metastatic Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Epigenetic modifications and p21-cyclin B1 nexus in anticancer effect of histone deacetylase inhibitors in combination with silibinin on non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCI-24781 (this compound), a novel histone deacetylase inhibitor, induces reactive oxygen species-dependent apoptosis and is synergistic with bortezomib in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. kumc.edu [kumc.edu]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Structural Analysis of Abexinostat Bound to HDAC Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abexinostat (also known as PCI-24781) is a potent, orally bioavailable, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in both preclinical and clinical studies.[1][2] As a hydroxamic acid-based inhibitor, its primary mechanism of action involves the chelation of the zinc ion within the active site of HDAC enzymes. This inhibition leads to the hyperacetylation of histone and non-histone proteins, ultimately resulting in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells.[1][2] This technical guide provides an in-depth analysis of the structural basis for this compound's interaction with HDAC enzymes, supported by available quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

While a crystal structure of this compound in complex with an HDAC enzyme is not publicly available, computational docking studies provide valuable insights into its binding mode. This guide will leverage a published docking study of this compound with HDAC10 to elucidate the key molecular interactions driving its inhibitory activity.

Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity

This compound has been characterized as a pan-HDAC inhibitor, exhibiting potent activity against multiple HDAC isoforms. The following table summarizes the available quantitative data on its inhibitory constants (Ki) and half-maximal growth inhibitory concentrations (GI50) against various cancer cell lines.

| HDAC Isoform | Inhibition Constant (Ki) (nM) | Cell Line | GI50 (µM) |

| HDAC1 | 7 | HCT116 (Colon) | 0.15 - 3.09 |

| HDAC2 | Modest Potency | DLD-1 (Colon) | 0.15 - 3.09 |

| HDAC3 | Modest Potency | HUVEC (Endothelial) | 0.43 |

| HDAC6 | Modest Potency | Soft Tissue Sarcoma Cells | Not Specified |

| HDAC8 | >280 (>40-fold selectivity vs HDAC1) | Hodgkin Lymphoma Cells | Not Specified |

| HDAC10 | Modest Potency | Non-Hodgkin Lymphoma Cells | Not Specified |

Structural Analysis: The Binding Mode of this compound

The binding of hydroxamic acid-based inhibitors to the active site of zinc-dependent HDACs is a well-established mechanism. This interaction is primarily driven by the chelation of the catalytic zinc ion by the hydroxamic acid moiety. A computational docking study of this compound with the crystal structure of Danio rerio HDAC10 (drHDAC10) provides a detailed model of its binding orientation and key intermolecular interactions.

The predicted binding mode reveals that the hydroxamic acid group of this compound coordinates with the zinc ion in the active site. The capping group of this compound, which contains a basic moiety, is positioned to form a salt bridge with the gatekeeper residue Glu274 of HDAC10. Furthermore, this capping group engages in hydrophobic interactions with residues Phe204 and Trp205, which contributes to the stability of the complex. The benzhydroxamate portion of this compound occupies the lysine binding tunnel, making characteristic interactions within this channel.

Experimental Protocols

This section details the methodologies for key experiments relevant to the structural and functional analysis of this compound and other HDAC inhibitors.

Recombinant HDAC Expression and Purification

The production of pure, active recombinant HDAC enzymes is a prerequisite for structural and in vitro inhibitory studies. The following protocol is a generalized method for the expression and purification of HDACs, which can be adapted for specific isoforms.

Expression System: Baculovirus-mediated expression in insect cells (e.g., Sf9 or Hi5) or expression in E. coli are commonly used systems for producing recombinant HDACs.

Protocol Outline:

-

Cloning: The cDNA of the target human HDAC is cloned into a suitable expression vector (e.g., pFastBac for baculovirus or pET for E. coli), often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

-

Expression:

-

Baculovirus System: Recombinant bacmid DNA is generated and transfected into insect cells to produce high-titer viral stocks. Suspension cultures of insect cells are then infected with the virus to express the recombinant protein.

-

E. coli System: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is typically achieved through sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively to remove non-specifically bound proteins.

-

Elution: The recombinant HDAC is eluted from the column using a competitive ligand (e.g., imidazole for His-tagged proteins).

-

Further Purification (Optional): Depending on the purity, further purification steps such as ion-exchange chromatography or size-exclusion chromatography may be employed to achieve homogeneity.

-

Protein Characterization: The purity of the final protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting or mass spectrometry.

HDAC Enzyme Activity Assay

Fluorometric assays are commonly used to measure the enzymatic activity of HDACs and to determine the potency of inhibitors.

Principle: The assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.

Protocol Outline:

-

Reaction Setup: Reactions are typically performed in a 96-well or 384-well plate format. Each well contains the purified recombinant HDAC enzyme in an assay buffer.

-

Inhibitor Addition: For inhibitor studies, varying concentrations of this compound (or other inhibitors) are added to the wells and pre-incubated with the enzyme.

-

Substrate Addition: The fluorogenic HDAC substrate is added to initiate the enzymatic reaction.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Development: A developer solution containing a protease (e.g., trypsin) is added to stop the HDAC reaction and cleave the deacetylated substrate, leading to the release of the fluorophore.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The inhibitory activity is calculated as the percentage of remaining HDAC activity in the presence of the inhibitor compared to a control without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable model.

Crystallization of HDAC-Inhibitor Complexes

Obtaining high-quality crystals of HDAC-inhibitor complexes is essential for determining their three-dimensional structure by X-ray crystallography.

Protocol Outline:

-

Protein Preparation: Highly pure and concentrated (typically 5-10 mg/mL) recombinant HDAC protein is required. The protein should be in a buffer that is compatible with crystallization.

-

Inhibitor Soaking or Co-crystallization:

-

Soaking: Pre-formed crystals of the apo-HDAC enzyme are transferred to a solution containing the inhibitor, allowing the inhibitor to diffuse into the crystal.

-

Co-crystallization: The inhibitor is mixed with the purified HDAC protein prior to setting up crystallization trials.

-

-

Crystallization Screening: A wide range of crystallization conditions (precipitants, buffers, salts, and additives) are screened using high-throughput robotic systems and vapor diffusion methods (sitting drop or hanging drop).

-

Crystal Optimization: Once initial crystals are obtained, the crystallization conditions are optimized to improve crystal size and quality.

-

Cryo-protection: Crystals are typically cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.

-

X-ray Diffraction Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The atomic model of the HDAC-inhibitor complex is then built into the electron density and refined to obtain the final structure.

Visualizations

Signaling Pathway of this compound's Anti-Cancer Effects

This compound, as a pan-HDAC inhibitor, influences multiple downstream signaling pathways to exert its anti-cancer effects. The following diagram illustrates the core mechanism of action and its consequences.

Caption: Mechanism of this compound leading to anti-tumor effects.

Experimental Workflow for HDAC Inhibitor Analysis

The following diagram outlines a typical experimental workflow for the identification and characterization of HDAC inhibitors like this compound.

Caption: Workflow for HDAC inhibitor characterization.

Conclusion

This compound is a potent pan-HDAC inhibitor with a well-defined mechanism of action centered on the inhibition of the catalytic activity of HDAC enzymes. While an experimental crystal structure of an this compound-HDAC complex remains to be determined, computational docking studies provide a robust model of its binding mode, highlighting the crucial interactions with the active site zinc ion and surrounding residues. The quantitative data on its inhibitory profile, combined with established experimental protocols for HDAC research, provide a solid foundation for further investigation and development of this and other HDAC inhibitors. The continued application of structural biology and computational methods will be instrumental in designing the next generation of more selective and effective HDAC-targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Abexinostat Dosing and Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Abexinostat (also known as PCI-24781), a pan-histone deacetylase (HDAC) inhibitor, in various mouse models for preclinical cancer research. The following sections detail recommended dosing regimens, administration protocols, and the underlying mechanism of action to guide the design and execution of in vivo studies.

Mechanism of Action

This compound is a broad-spectrum HDAC inhibitor that prevents the removal of acetyl groups from histones and other proteins. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This altered chromatin landscape allows for the transcription of genes that are often silenced in cancer cells, including tumor suppressor genes. The downstream effects of this compound-mediated HDAC inhibition include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

Signaling Pathways Affected by this compound

This compound has been shown to modulate several key signaling pathways implicated in cancer progression. As a pan-HDAC inhibitor, its effects are broad, but notable impacted pathways include the PI3K/Akt and MAPK/Ras signaling cascades. HDAC inhibitors can influence these pathways by altering the acetylation status and expression of key pathway components.

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Dosing and Administration Data in Mouse Models

The following tables summarize quantitative data on the dosing, administration, and efficacy of this compound in various mouse xenograft models.